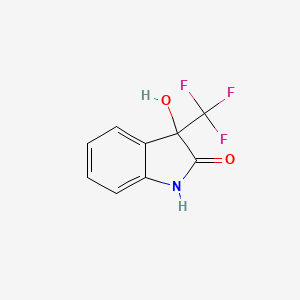
3-Hydroxy-3-(trifluoromethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(trifluoromethyl)indolin-2-one is a derivative of N-substituted isatins . It is a part of a series of C(3)-trifluoromethylated compounds . This compound has been evaluated for in vitro cytotoxic activity and antibacterial activity . It has shown potential anticancer activity and specific antibacterial activity against S. aureus .
Synthesis Analysis
The synthesis of this compound involves the use of N-substituted isatins . An efficient, catalytic, and metal-free approach for the synthesis of this potential drug candidate is highly desirable . The superior catalytic performance of TBAF as base and silyl deprotecting group has been explored .Chemical Reactions Analysis
This compound has been used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions in water .Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Activities
A series of C(3)-trifluoromethylated compounds derived from N-substituted isatins, including 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives, have shown potential in vitro cytotoxic activity and antibacterial activity. These compounds have been evaluated for their anticancer properties and specific antibacterial activity against S. aureus (Bikshapathi et al., 2017).
Chemical Synthesis and Structural Studies
The compound has been utilized in various chemical synthesis processes. For instance, a novel type of aza-Nazarov cyclization involving indole as the neutral leaving group was employed to produce 3-hydroxy-5H-pyrrole derivatives (Ghavtadze, Fröhlich, & Würthwein, 2008). Moreover, methodologies for transforming this compound into other compounds have been explored, highlighting its versatility in synthetic chemistry (Bastos et al., 2008).
Potential in Drug Development
Research has indicated the potential of this compound derivatives in drug development, particularly as anticancer agents. Studies involving analogs of this compound have shown cytotoxicity against various human tumor cell lines, suggesting their usefulness as leads for anticancer drug development (Penthala et al., 2010).
Enabling New Reactions in Organic Chemistry
The compound has been instrumental in enabling new reactions in organic chemistry, such as the synthesis of 3-hydroxy-3-aminomethylindolin-2-ones via regiospecific epoxide opening, representing an eco-friendly method in synthetic processes (Chouhan et al., 2011).
Anti-Inflammatory Applications
Recent studies have synthesized and evaluated 3-substituted-indolin-2-one derivatives for anti-inflammatory activity. Among these, a derivative of this compound showed significant anti-inflammatory activity, inhibiting nitric oxide production and suppressing TNF-α and IL-6 production, indicating its potential as an anti-inflammatory agent (Kim et al., 2023).
Wirkmechanismus
Target of Action
3-Hydroxy-3-(trifluoromethyl)indolin-2-one is a derivative of isatin, a heterocyclic compound . Isatin derivatives have been found to bind to a wide range of bioactive targets, making them applicable to various clinical indications . The active compounds of this compound have been screened against nuclear xenobiotic receptor CAR (PDB ID: 1XLS), PIM1 kinase (PDB ID: 2O65), and CDK2 kinase (PDB ID: 3QHR) .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. Deprotonation of the tertiary alcohol to 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one is followed by protonation to form an intermediate. Dehydration of this intermediate generates an α,β-unsaturated iminium ion, which is followed by the addition of a second molecule of indole and re-aromatization, affording trisindoline .
Biochemical Pathways
This compound derivatives have been evaluated for their in vitro cytotoxic activity and antibacterial activity . They have shown a broad spectrum of biological activities including antiviral, antibacterial, anti-inflammatory, antifungal, anticonvulsant, and new targets for cancer chemotherapy .
Pharmacokinetics
The incorporation of fluorine or cf3 groups has attracted increasing interests in drug design for enhancing the pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its potential anticancer activity and specific antibacterial activity against S. aureus .
Safety and Hazards
While specific safety and hazards information for 3-Hydroxy-3-(trifluoromethyl)indolin-2-one is not available, general safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one are largely derived from its interactions with various biomolecules. The compound has been evaluated for in vitro cytotoxic activity and antibacterial activity . It has been found to interact with nuclear xenobiotic receptor CAR, PIM1 kinase, and CDK2 kinase . These interactions suggest that this compound may have a role in modulating cellular signaling pathways.
Cellular Effects
This compound has been shown to exhibit cytotoxic activities against various cancer cell lines, including SKOV3, B16F10, PC3, and THP1 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound interacts with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Eigenschaften
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-3-1-2-4-6(5)13-7(8)14/h1-4,15H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDKVRXIZHLJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2800972.png)

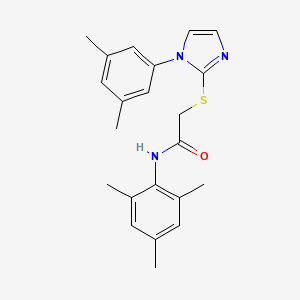
![3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)


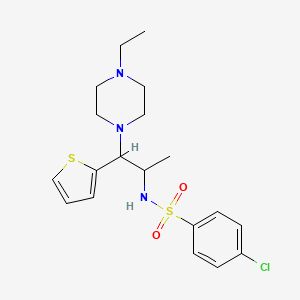
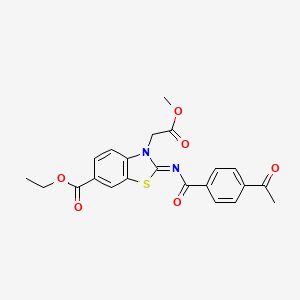
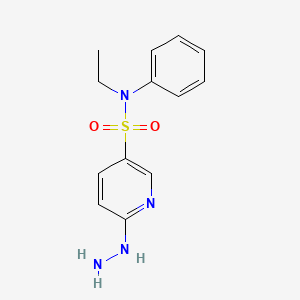
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800987.png)
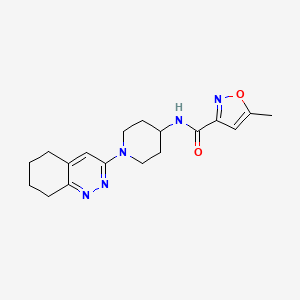
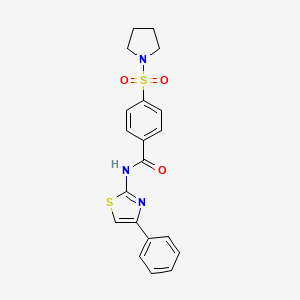
![(1-Methyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2800992.png)
